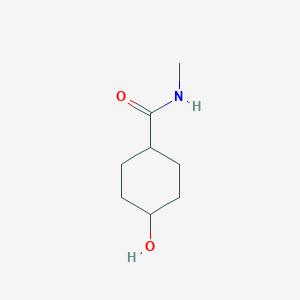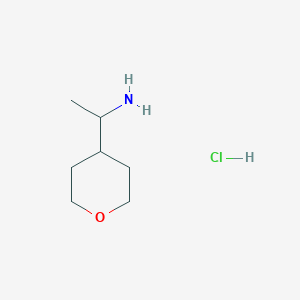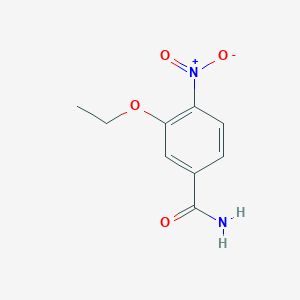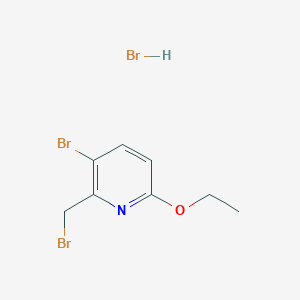
2-Fluoro-3-methoxy-5-methylpyridine
Vue d'ensemble
Description
2-Fluoro-3-methoxy-5-methylpyridine is a chemical compound with the molecular formula C7H8FNO. It has a molecular weight of 141.15 . It is a liquid at room temperature and should be stored at 2-8°C .
Synthesis Analysis
The synthesis of compounds similar to 2-Fluoro-3-methoxy-5-methylpyridine has been reported in the literature . For instance, 2-Fluoro-3-methylpyridine, also known as 2-fluoro-3-picoline, can be prepared by reacting 2-amino-3-methylpyridine and 40% fluoroboric acid .Molecular Structure Analysis
The InChI code for 2-Fluoro-3-methoxy-5-methylpyridine is 1S/C7H8FNO/c1-5-3-6(10-2)7(8)9-4-5/h3-4H,1-2H3 . This indicates the presence of a fluorine atom, a methoxy group, and a methyl group on a pyridine ring.Chemical Reactions Analysis
While specific chemical reactions involving 2-Fluoro-3-methoxy-5-methylpyridine are not available, compounds of similar structure have been used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds.Physical And Chemical Properties Analysis
2-Fluoro-3-methoxy-5-methylpyridine is a liquid at room temperature . It has a density of 1.1±0.1 g/cm³ . The boiling point is 190.8±20.0 °C at 760 mmHg .Applications De Recherche Scientifique
Application Summary
Trifluoromethylpyridines, which can be synthesized using 2-Fluoro-3-methoxy-5-methylpyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
Methods of Application
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions. The specific methods of synthesis and application would depend on the desired end product .
Results or Outcomes
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors
Application Summary
2-Fluoro-3-methoxy-5-methylpyridine can be used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
Methods of Application
The synthesis of these inhibitors involves various chemical reactions starting from 2-fluoro-4-methylpyridine . The specific methods of synthesis would depend on the desired end product .
Results or Outcomes
The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
3. Preparation of 2-Phenyl-3-methylpyridine and 2-(4-chlorophenyl)-3-methylpyridine
Application Summary
2-Fluoro-3-methylpyridine may be used in the preparation of 2-phenyl-3-methylpyridine and 2-(4-chlorophenyl)-3-methylpyridine .
Methods of Application
The specific methods of preparation would depend on the desired end product .
Results or Outcomes
The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the available resources .
4. Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
Application Summary
2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which can be synthesized using 2-Fluoro-3-methoxy-5-methylpyridine, is used in the production of several crop-protection products . It is in the highest demand among TFMP derivatives .
Methods of Application
The synthesis of 2,3,5-DCTF involves direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
Results or Outcomes
2,3,5-DCTF is used as a chemical intermediate for the synthesis of several crop-protection products . The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the available resources .
Safety And Hazards
Propriétés
IUPAC Name |
2-fluoro-3-methoxy-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-3-6(10-2)7(8)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAAALSTPNFKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401293731 | |
| Record name | 2-Fluoro-3-methoxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401293731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methoxy-5-methylpyridine | |
CAS RN |
1184172-54-0 | |
| Record name | 2-Fluoro-3-methoxy-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184172-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-methoxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401293731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-[(chloroacetyl)amino]-3-hydroxybenzoate, tech](/img/structure/B1445340.png)




![5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445345.png)
![Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1445346.png)
![3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445347.png)



![[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol](/img/structure/B1445356.png)